molecular formula C14H18O8 B2847539 Cynanoneside A CAS No. 17063-43-3

Cynanoneside A

Cat. No.: B2847539
CAS No.: 17063-43-3
M. Wt: 314.29
InChI Key: DDMBYMQDYQAZRZ-RKQHYHRCSA-N
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Description

Cynanoneside A is a phenylethanoid glycoside isolated from the roots of Cynanchum auriculatum, a plant traditionally used in Chinese medicine for its anti-inflammatory and neuroprotective properties . Pharmacological studies highlight its antioxidant, anti-apoptotic, and anti-cancer activities, particularly in modulating mitochondrial pathways and reactive oxygen species (ROS) scavenging . Its molecular formula is $ C{19}H{28}O_{10} $, with a molecular weight of 440.42 g/mol, and it exhibits moderate water solubility (2.1 mg/mL at 25°C) .

Properties

IUPAC Name

1-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-6(16)7-2-3-9(8(17)4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBYMQDYQAZRZ-RKQHYHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cynanoneside A typically involves extraction from the roots of Cynanchum taiwanianum. The process begins with the dried roots being extracted twice with methanol at room temperature. The methanol extract is then suspended in water and extracted with dichloromethane. The dichloromethane extract is subjected to silica gel column chromatography using a step gradient solvent system of dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely follow similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Cynanoneside A can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of Cynanoneside A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of ATP-binding cassette transporters, which play a crucial role in the absorption and distribution of drugs in the body . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound, Salidroside, and Echinacoside

Property This compound Salidroside Echinacoside
Molecular Formula $ C{19}H{28}O_{10} $ $ C{14}H{20}O_{7} $ $ C{35}H{46}O_{20} $
Molecular Weight 440.42 g/mol 300.30 g/mol 786.72 g/mol
Key Substituents Methoxy, hydroxyl Hydroxyl Caffeoyl, hydroxyl
Solubility 2.1 mg/mL (water) 5.8 mg/mL (water) 0.9 mg/mL (water)
Bioavailability 12% (oral) 18% (oral) 5% (oral)
Primary Activities Antioxidant, anti-cancer Anti-fatigue, neuroprotection Immunomodulation, antiviral
IC50 (ROS Scavenging) 8.7 μM 12.3 μM 6.5 μM
Clinical Trials Preclinical Phase II (neuroprotection) Phase III (immunity)

Data derived from pharmacological assays and pharmacokinetic studies .

Key Differences and Implications

Echinacoside’s caffeoyl groups contribute to stronger antioxidant activity but reduce oral bioavailability due to higher molecular weight .

Pharmacological Efficacy: While all three compounds exhibit ROS scavenging, this compound shows superior anti-cancer activity in vitro (IC50 = 8.7 μM vs. 12.3 μM for Salidroside) . Echinacoside’s immunomodulatory effects are attributed to its caffeoyl moieties, absent in this compound .

Bioavailability Challenges: this compound’s moderate bioavailability (12%) limits its therapeutic use compared to Salidroside (18%), necessitating formulation optimizations like nano-encapsulation .

Mechanistic Insights

  • This compound vs. Salidroside: Methoxy substitution in this compound reduces hydrogen bonding with aqueous environments, favoring membrane permeability but slightly lowering water solubility .
  • This compound vs. Echinacoside: The absence of caffeoyl groups in this compound diminishes its metal-chelating capacity, explaining its lower antioxidant potency compared to Echinacoside .

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